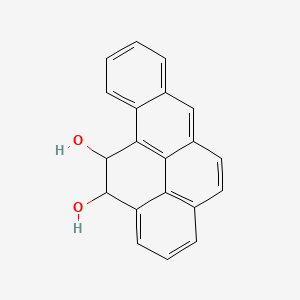

11,12-Dihydrobenzo(a)pyrene-11,12-diol

Description

11,12-Dihydrobenzo(a)pyrene-11,12-diol (hereafter referred to as DB[a,l]P-11,12-diol) is a critical metabolite of dibenzo[a,l]pyrene (DB[a,l]P), a polycyclic aromatic hydrocarbon (PAH) renowned for its exceptional carcinogenic potency . DB[a,l]P-11,12-diol is formed via cytochrome P450 (CYP)-mediated oxidation of DB[a,l]P, followed by epoxide hydrolase (EH)-catalyzed hydrolysis . This dihydrodiol undergoes further metabolic activation to fjord-region 11,12-diol-13,14-epoxides (DB[a,l]PDE), which are the ultimate carcinogens responsible for forming DNA adducts and initiating mutations . DB[a,l]P-11,12-diol and its epoxides exhibit remarkable stereoselectivity in metabolic pathways and DNA interactions, contributing to their high tumorigenic activity in rodent models and human cell lines .

Properties

CAS No. |

28622-86-8 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

11,12-dihydrobenzo[a]pyrene-11,12-diol |

InChI |

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H |

InChI Key |

SGHZUKBSLLOHPU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |

Synonyms |

11,12-dihydro-11,12-dihydroxybenzo(a)pyrene 11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (cis)-isomer 11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (trans)-(+-)-isomer 11,12-dihydro-11,12-dihydroxybenzo(a)pyrene, (trans)-isomer benzo(a)pyrene-11,12-dihydrodiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Metabolic Differences: Fjord vs. Bay-Region Diol Epoxides

DB[a,l]PDE belongs to the fjord-region diol epoxides, distinguished by their sterically hindered, angular aromatic rings. In contrast, bay-region diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), have less steric hindrance. This structural difference profoundly impacts DNA binding and carcinogenicity:

Comparison with Other PAH Diol Epoxides

Benzo[g]chrysene-11,12-diol-13,14-epoxide (B[g]CDE)

- Activation Pathway : Similar to DB[a,l]PDE, B[g]CDE is a fjord-region epoxide but requires higher doses to induce tumors .

- DNA Binding: Forms fewer adducts than DB[a,l]PDE, correlating with lower carcinogenicity in comparative assays .

Benzo[e]pyrene-9,10-diol-11,12-epoxide

- Tumorigenicity : Induces hepatic or pulmonary tumors in mice but at significantly lower rates than DB[a,l]PDE .

- Metabolic Stability : Rapid detoxification reduces its biological impact compared to DB[a,l]PDE .

Benzo[c]phenanthrene-3,4-diol-1,2-epoxide (B[c]PhDE)

Metabolic Activation and Stereoselectivity

DB[a,l]P-11,12-diol exhibits enantiomer-specific activation:

- (−)-(11R,12R)-Dihydrodiol : Efficiently converted to (−)-anti-DB[a,l]PDE, forming stable DNA adducts and inducing mutations .

- (+)-(11S,12S)-Dihydrodiol : Poorly metabolized, with negligible DNA binding .

Comparison with BPDE : BPDE activation shows less stereoselectivity, with both enantiomers contributing to adduct formation .

Enzymatic Interactions and Detoxification

Key Insight : DB[a,l]P-11,12-diol’s steric hindrance impedes detoxification by glutathione-S-transferase (GST), enhancing its persistence in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.